

In-Depth Technical Guide: (S,R,S)-Ahpc-C2-NH2 Dihydrochloride

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Compound of Interest

Compound Name: (S,R,S)-Ahpc-C2-NH2
dihydrochloride

Cat. No.: B11936626

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This guide provides a comprehensive overview of the chemical properties of **(S,R,S)-Ahpc-C2-NH2 dihydrochloride**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a synthesized E3 ligase ligand-linker conjugate.^[1]^[2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group, making it a versatile tool for the synthesis of PROTACs.^[3]^[4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.

Molecular and Physicochemical Data

The key quantitative data for (S,R,S)-Ahpc-C2-NH2 and its dihydrochloride salt are summarized in the table below. This information is critical for accurate experimental design, including stoichiometric calculations for chemical reactions and the preparation of solutions for biological assays.

Property	(S,R,S)-Ahpc-C2-NH2 (Free Base)	(S,R,S)-Ahpc-C2-NH2 Dihydrochloride
Molecular Formula	C25H35N5O4S[1][2]	C25H37Cl2N5O4S[3]
Molecular Weight	501.64 g/mol [1][2]	574.56 g/mol [3]
CAS Number	2241643-69-4[1][2]	2341796-73-2[3]

Experimental Protocols

The determination and verification of the molecular weight of **(S,R,S)-Ahpc-C2-NH2 dihydrochloride** are crucial for its use in research and development. A standard experimental workflow for this characterization is outlined below.

Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of **(S,R,S)-Ahpc-C2-NH2 dihydrochloride** using high-resolution mass spectrometry (HRMS).

Materials:

- **(S,R,S)-Ahpc-C2-NH2 dihydrochloride** sample
- LC-MS grade methanol
- LC-MS grade water
- 0.1% Formic acid in water (Mobile Phase A)
- 0.1% Formic acid in acetonitrile (Mobile Phase B)
- High-resolution mass spectrometer (e.g., Orbitrap or TOF)

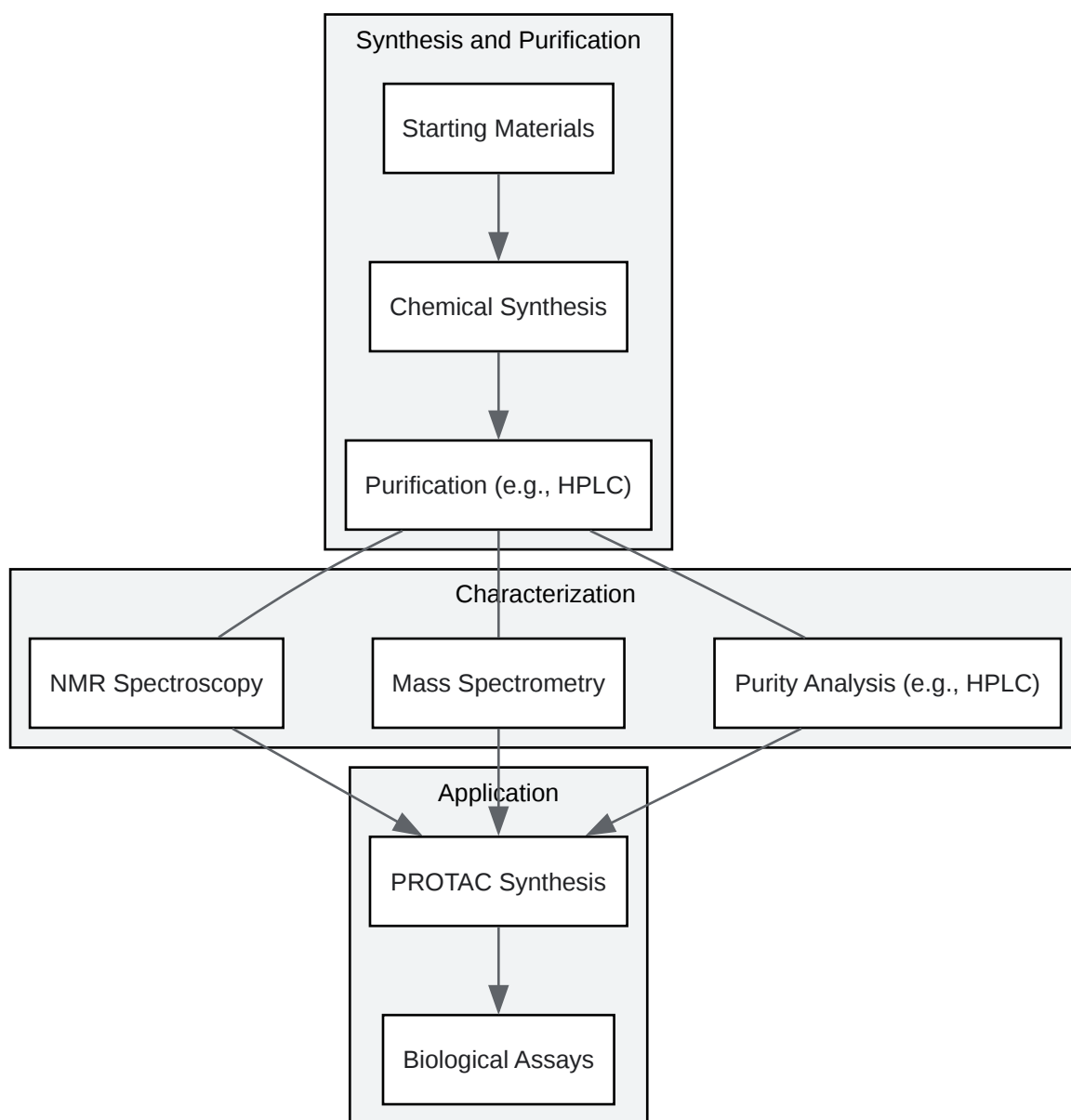
Procedure:

- Sample Preparation:

- Accurately weigh approximately 1 mg of **(S,R,S)-Ahpc-C2-NH2 dihydrochloride**.
- Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
- Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 µg/mL.
- Instrumentation Setup:
 - Equip the mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
 - Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.
 - Set the mass range to scan from m/z 100 to 1000.
- Data Acquisition:
 - Inject the prepared sample into the mass spectrometer.
 - Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.
- Data Analysis:
 - Process the acquired spectrum to identify the monoisotopic mass of the protonated molecule, $[M+H]^+$.
 - Compare the experimentally observed mass with the theoretically calculated mass of the free base (C₂₅H₃₅N₅O₄S). The expected m/z for $[M+H]^+$ would be approximately 502.25.
 - The presence of the dihydrochloride salt may also be inferred from the isotopic pattern, though the primary identification will be of the free base in the gas phase.

Visualized Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate key conceptual workflows.



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Conceptual workflow for the synthesis and application of **(S,R,S)-Ahpc-C2-NH2 dihydrochloride**.



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Experimental workflow for molecular weight verification by mass spectrometry.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com